N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-cyclohexylacetamide
Description
This compound belongs to the tetrahydrothieno[2,3-c]pyridine class, characterized by a bicyclic scaffold fused with a thiophene ring. Key structural features include:
- 6-Acetyl group: Enhances electron-withdrawing properties and influences conformational stability.
- 2-Cyclohexylacetamide moiety: Introduces steric bulk and lipophilicity, likely impacting pharmacokinetic properties such as membrane permeability .
The compound is of interest in medicinal chemistry, though specific pharmacological data remain proprietary. Its synthesis likely follows methods analogous to related tetrahydrothieno derivatives, such as cyclocondensation reactions or nucleophilic substitutions on preformed cores .
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-12(22)21-8-7-14-15(10-19)18(24-16(14)11-21)20-17(23)9-13-5-3-2-4-6-13/h13H,2-9,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYHQSZQIHWYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-cyclohexylacetamide is a complex organic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound contains a thieno[2,3-c]pyridine core with various functional groups that may contribute to its pharmacological properties.
Chemical Structure and Properties
The chemical structure of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-cyclohexylacetamide can be represented as follows:
This compound features:
- A thieno[2,3-c]pyridine core.
- An acetyl group .
- A cyano group .
- A cyclohexylacetamide moiety .
The biological activity of this compound is believed to stem from its interactions with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.
- Receptor Modulation : The compound could modulate the activity of receptors involved in signal transduction pathways, potentially influencing cell behavior.
- Gene Expression Alteration : It may alter the expression of genes related to critical cellular functions, impacting processes such as inflammation and tumorigenesis.
Anticancer Activity
Recent studies have explored the anticancer potential of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-cyclohexylacetamide against various cancer cell lines. The following table summarizes findings related to its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast) | 10.5 | Induces apoptosis via ROS production |
| A549 (Lung) | 12.3 | Cell cycle arrest at G1 phase |
| SW116 (Colon) | 9.8 | Inhibition of DNA synthesis |
These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines through mechanisms such as apoptosis induction and inhibition of DNA synthesis.
Neuroprotective Effects
In addition to its anticancer properties, N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-cyclohexylacetamide has shown potential neuroprotective effects in models of neurodegenerative diseases. Studies suggest that the compound may reduce oxidative stress and neuronal death associated with conditions like Parkinson's disease.
Case Studies
- Study on MCF7 Cells : A study evaluated the effect of this compound on MCF7 breast cancer cells. The results indicated that treatment with concentrations above 5 µM led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
- Neuroprotection in Animal Models : In a rodent model of Parkinson's disease, administration of the compound resulted in reduced levels of reactive oxygen species (ROS) and improved motor function compared to untreated controls.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The tetrahydrothieno[2,3-c]pyridine core is highly modular, with modifications primarily at the 2-, 3-, and 6-positions. Below is a comparative analysis of key derivatives:
Pharmacological and Industrial Relevance
- Medicinal Potential: Chloroacetamide derivatives are often explored as covalent inhibitors (e.g., targeting cysteine residues), whereas cyclohexylacetamide’s bulk may favor allosteric modulation .
- Material Science: Cyano groups in these compounds (e.g., 3-cyano substituents) enhance thermal stability, making them candidates for organic electronic materials .
- Crystallography: SHELX software has been widely used to resolve structures of related tetrahydrothieno derivatives, aiding in conformational analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
